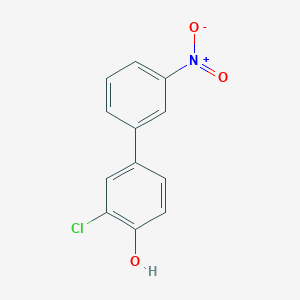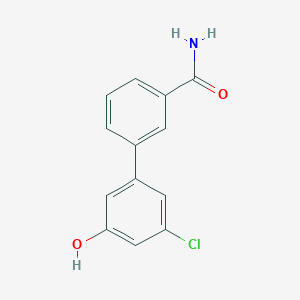
2-Chloro-4-(3-nitrophenyl)phenol, 95%
Vue d'ensemble
Description
2-Chloro-4-(3-nitrophenyl)phenol, 95% (2-C4NP) is a phenolic compound which is used for a variety of laboratory applications. It is a white crystalline solid with a melting point of 122-124°C and a molecular weight of 239.55 g/mol. 2-C4NP is soluble in water, ethanol, and methanol, and is insoluble in ether. 2-C4NP has a wide range of applications in scientific research, such as the synthesis of various organic compounds, the study of biochemical and physiological processes, and the development of new drugs.
Mécanisme D'action
2-Chloro-4-(3-nitrophenyl)phenol, 95% has been shown to act as a competitive inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two enzymes involved in the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. It has also been shown to inhibit the activity of the enzyme nitric oxide synthase (NOS), which is involved in the synthesis of nitric oxide (NO). In addition, 2-Chloro-4-(3-nitrophenyl)phenol, 95% has been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
2-Chloro-4-(3-nitrophenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two enzymes involved in the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. In addition, 2-Chloro-4-(3-nitrophenyl)phenol, 95% has been shown to inhibit the activity of the enzyme nitric oxide synthase (NOS), which is involved in the synthesis of nitric oxide (NO). Furthermore, 2-Chloro-4-(3-nitrophenyl)phenol, 95% has been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-4-(3-nitrophenyl)phenol, 95% has a number of advantages and limitations for lab experiments. One of the main advantages of using 2-Chloro-4-(3-nitrophenyl)phenol, 95% is that it is a relatively inexpensive and readily available compound. Additionally, it is soluble in water, ethanol, and methanol, making it easy to work with in the lab. However, one of the main drawbacks of using 2-Chloro-4-(3-nitrophenyl)phenol, 95% is that it is toxic and should be handled with caution.
Orientations Futures
There are a number of potential future directions for the use of 2-Chloro-4-(3-nitrophenyl)phenol, 95% in scientific research. One potential future direction is the development of new drugs based on 2-Chloro-4-(3-nitrophenyl)phenol, 95%. Additionally, 2-Chloro-4-(3-nitrophenyl)phenol, 95% could be used in the study of biochemical and physiological processes, such as the regulation of gene expression, protein synthesis, and enzyme activity. Furthermore, 2-Chloro-4-(3-nitrophenyl)phenol, 95% could be used in the synthesis of a variety of organic compounds, such as 2-chloro-4-nitrophenylacetic acid, 2-chloro-4-nitrophenylacetamide, and 2-chloro-4-nitrophenylacetonitrile. Finally, 2-Chloro-4-(3-nitrophenyl)phenol, 95% could be used in the study of the effects of environmental pollutants on human health.
Méthodes De Synthèse
2-Chloro-4-(3-nitrophenyl)phenol, 95% is synthesized by the nitration of 2-chlorophenol with a mixture of nitric and sulfuric acid. The reaction proceeds in two steps, first the nitration of 2-chlorophenol, and then the hydrolysis of the nitro group. The overall reaction is as follows:
2-Chlorophenol + Nitric acid + Sulfuric acid → 2-Chloro-4-(3-nitrophenyl)phenol + Water
Applications De Recherche Scientifique
2-Chloro-4-(3-nitrophenyl)phenol, 95% has a wide range of applications in scientific research, such as the synthesis of various organic compounds, the study of biochemical and physiological processes, and the development of new drugs. It is used as a starting material for the synthesis of a variety of organic compounds, such as 2-chloro-4-nitrophenylacetic acid, 2-chloro-4-nitrophenylacetamide, and 2-chloro-4-nitrophenylacetonitrile. 2-Chloro-4-(3-nitrophenyl)phenol, 95% is also used in the study of biochemical and physiological processes, such as the regulation of gene expression, protein synthesis, and enzyme activity. Additionally, 2-Chloro-4-(3-nitrophenyl)phenol, 95% is used in the development of new drugs, as it has been shown to have antimicrobial, anti-inflammatory, and antifungal activities.
Propriétés
IUPAC Name |
2-chloro-4-(3-nitrophenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3/c13-11-7-9(4-5-12(11)15)8-2-1-3-10(6-8)14(16)17/h1-7,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMCAOUSKRNEJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685974 | |
| Record name | 3-Chloro-3'-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(3-nitrophenyl)phenol | |
CAS RN |
1261955-63-8 | |
| Record name | 3-Chloro-3'-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















